molecular formula C13H19N3O2S B7571147 N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide

Cat. No. B7571147
M. Wt: 281.38 g/mol
InChI Key: ZRLAXLBRRRHCJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the regulation of immune cell signaling and proliferation.

Mechanism of Action

BTK is a key regulator of immune cell signaling, and is involved in the activation of B cells, T cells, and macrophages. Inhibition of BTK activity by N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide leads to reduced activation and proliferation of these cells, as well as decreased production of pro-inflammatory cytokines. This results in a reduction in tumor growth and inflammation.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide has been shown to inhibit BTK activity in both in vitro and in vivo models, leading to reduced activation and proliferation of immune cells, as well as decreased cytokine production. It has also been shown to reduce tumor growth and inflammation in preclinical models of cancer and autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide is its selectivity for BTK, which reduces the potential for off-target effects and toxicity. It has also been shown to be effective in preclinical models of cancer and autoimmune diseases. However, like all experimental drugs, N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide has limitations, including the need for further testing in clinical trials to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for research on N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide, including:
1. Further preclinical testing in different types of cancer and autoimmune diseases to determine its efficacy and safety.
2. Clinical trials to evaluate its safety and efficacy in humans.
3. Combination therapy with other drugs to enhance its anti-tumor and anti-inflammatory effects.
4. Development of biomarkers to predict response to N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide treatment.
5. Investigation of the potential for resistance to N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide and development of strategies to overcome it.
In conclusion, N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide is a promising small molecule inhibitor that has shown potential as a treatment for various types of cancer and autoimmune diseases. Its selectivity for BTK and its ability to reduce tumor growth and inflammation make it an attractive target for further research and development.

Synthesis Methods

The synthesis of N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide involves several steps, starting with the reaction of 2-bromo-3-thiophenecarboxaldehyde with N,N-dimethylglycine ethyl ester to form the corresponding enamine. This is followed by a cyclization reaction with ethyl 2-oxo-4-phenylbutanoate to form the pyrrolidine ring. The final step involves the introduction of the dimethylaminoethyl group to the thiophene ring using N,N-dimethylethylenediamine.

Scientific Research Applications

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in inhibiting BTK activity and reducing tumor growth and inflammation. It has been tested in various types of cancer, including lymphoma, leukemia, and multiple myeloma, as well as in autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-5-oxopyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-16(2)11(9-5-6-19-8-9)7-14-13(18)10-3-4-12(17)15-10/h5-6,8,10-11H,3-4,7H2,1-2H3,(H,14,18)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLAXLBRRRHCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1CCC(=O)N1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.